molecular formula C3H7ClN2O4S B1601469 2-Chloroimidazoline sulfate CAS No. 54255-12-8

2-Chloroimidazoline sulfate

Cat. No.: B1601469
CAS No.: 54255-12-8
M. Wt: 202.62 g/mol
InChI Key: VZHOUEQLAZZYKK-UHFFFAOYSA-N
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Description

2-Chloroimidazoline sulfate is a chemical compound belonging to the imidazoline family, which is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloroimidazoline sulfate typically involves the cyclization of amido-nitriles. One common method includes the reaction of amido-nitriles with a chlorinating agent under controlled conditions to form the desired imidazoline ring . The reaction conditions are mild enough to accommodate various functional groups, including aryl halides and saturated heterocycles .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroimidazoline sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolines, which have applications in different fields .

Comparison with Similar Compounds

    Imidazole: A simpler compound with a similar ring structure but without the chlorine atom.

    2-Methylimidazoline: Similar in structure but with a methyl group instead of a chlorine atom.

    2-Ethylimidazoline: Contains an ethyl group instead of a chlorine atom.

Uniqueness: 2-Chloroimidazoline sulfate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where other imidazoline derivatives may not be as effective .

Properties

IUPAC Name

2-chloro-4,5-dihydro-1H-imidazole;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H2,(H,5,6);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHOUEQLAZZYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)Cl.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500619
Record name Sulfuric acid--2-chloro-4,5-dihydro-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54255-12-8
Record name Sulfuric acid--2-chloro-4,5-dihydro-1H-imidazole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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